Home > Products > Building Blocks P16106 > 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - 650628-53-8

1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Catalog Number: EVT-1778655
CAS Number: 650628-53-8
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. These compounds have been investigated as potential therapeutic agents for various conditions, including cancer, viral infections, and neurological disorders. The presence of the 4-methoxyphenyl group at position 1 of the pyrazolopyrimidine system has been suggested to influence the anticonvulsant activity of these substances. [ [], [] ]

N-alkylated derivatives of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones

  • Compound Description: This group encompasses various derivatives of the main compound where the nitrogen atom at position 5 of the pyrazolo[3,4-d]pyrimidine ring system is alkylated with different alkyl chains. [, ] These derivatives were synthesized and investigated as potential anticonvulsant agents. [, ]
  • Relevance: These compounds are directly derived from 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and share the core structure with the only modification being the alkyl substituent on the nitrogen atom. [, ]

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943 is a potent and selective PDE9A inhibitor. [] It has demonstrated procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model. []
  • Relevance: PF-04447943 shares the core 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one structure with the main compound, 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, but possesses additional substituents at the 1 and 6 positions of the heterocyclic ring system. []

Thioethers derived from 6-thioxo-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-ones

  • Compound Description: This group of compounds, particularly compound 2b (allyl thioether), exhibited significant antiangiogenic activities. [] They were investigated for their ability to inhibit Human Umbilical Vein Endothelial Cell (HUVEC) cord formation and migration, as well as their inhibitory effects on MMPs. []
  • Relevance: This group shares the core pyrazolo[3,4-d]pyrimidin-4-one structure with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. The key structural difference lies in the presence of a thioether substituent at the 6-position and modifications at the 1 and 5 positions. []

1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones

  • Compound Description: This series of compounds were identified as inhibitors of the cyclin-dependent kinase (CDK) 4/cyclin D1 complex. [] Further development led to potent, CDK2-selective 6-(arylmethyl)pyrazolopyrimidinones. []
  • Relevance: These compounds share the core 4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one structure with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, but with different substituents at the 1-position. []

6-Amino-3-alkylthio-1,5-dihydro-1-phenyl-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

  • Compound Description: This series, specifically compounds 5 and 6, were synthesized using a regioselective method and showed good fungicidal activity. []

1,5-Diphenyl-6-substituted 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

  • Compound Description: These compounds were synthesized and evaluated for their anti-proliferative activity against different cancer cell lines. [] Compounds 7a and 7b, featuring aminoguanidino or guanidino moieties at the 6-position, displayed significant activity against RKO colon cancer cells. []
  • Relevance: This class of compounds, while sharing the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, differs by having phenyl rings at both the 1 and 5 positions, and diverse substituents at the 6-position. []

5-Amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives

  • Compound Description: This series of compounds (5) and their triazole derivatives (6) displayed high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum. []
  • Relevance: These compounds are structurally related to 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one through the common pyrazolo[3,4-d]pyrimidin-4(5H)-one core. [] They differ by the presence of amino and arylamino substituents at positions 5 and 6, respectively. []
  • Compound Description: This group includes compounds 13c, 13e, and 14d that exhibited potential anticancer activity against MCF-7, Hep G2, and Hela cell lines, respectively. [] These compounds were designed based on their potential as tyrosine kinase and thymidylate synthase inhibitors. []
  • Relevance: This group of compounds shares the core structure of either pyrido(2,3-d)pyrimidin-4-one or 4,5-dihydro pyrazolo(3,4-d) pyrimidines, which are structurally related to the pyrazolo[3,4-d]pyrimidin-4-one framework present in 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. [] These compounds highlight the exploration of similar heterocyclic scaffolds for various biological activities. []

3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones

  • Compound Description: This group includes a range of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones synthesized via a three-component microwave-assisted method. []
  • Relevance: These compounds share the core pyrazolo[3,4-d]pyrimidin-4-one structure with 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, with the 1 and 5 positions being substituted with various groups. []
Overview

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound exhibits significant biological activity, particularly in medicinal chemistry, where it has been explored for its potential therapeutic applications, including as an anticonvulsant and kinase inhibitor. The structure features a pyrazolo ring fused to a pyrimidine, with a methoxyphenyl substituent that contributes to its pharmacological properties.

Source and Classification

This compound can be synthesized through various methods involving pyrazole derivatives and has been classified based on its structure as a pyrazolo[3,4-d]pyrimidin-4-one. It is often studied in the context of drug discovery due to its diverse biological activities, including inhibition of specific kinases and modulation of receptor activity.

Synthesis Analysis

Methods

The synthesis of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be achieved through several approaches:

  1. Condensation-Cyclization Reactions: This method typically employs 5-amino-1H-pyrazole-4-carboxylates as starting materials. For instance, reacting ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate with triethyl orthoformate and amines has been shown to yield the desired product efficiently.
  2. Three-Component Reactions: A practical one-pot method has been developed using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation. This technique enhances reaction efficiency and minimizes purification steps .
  3. Multi-step Syntheses: These involve sequential reactions that allow for the introduction of various substituents on the pyrazolo[3,4-d]pyrimidine core, thus tailoring the compound's properties for specific applications.

Technical Details

The synthesis often involves refluxing reactants in solvents such as ethanol or dimethylformamide (DMF). Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Molecular Structure Analysis

Structure

The molecular structure of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one features:

  • A pyrazolo ring system fused with a pyrimidine.
  • A methoxy group attached to a phenyl ring at the 1-position.

Data

The compound's molecular formula is C12H12N4OC_{12}H_{12}N_4O, with a molecular weight of approximately 232.25 g/mol. Its structural elucidation can be supported by spectral data obtained from NMR and X-ray crystallography.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Nucleophilic Substitution: This involves replacing leaving groups within the pyrazolo[3,4-d]pyrimidine framework with nucleophiles to synthesize derivatives with altered biological activity.
  2. Alkylation: The nitrogen atoms in the pyrazolo ring can be alkylated using alkyl halides or sulfonates to create N-alkylated derivatives that may exhibit enhanced pharmacological properties.

Technical Details

Reactions are typically carried out under controlled conditions to optimize yields and selectivity. Characterization of products often includes NMR spectroscopy for structural confirmation.

Mechanism of Action

The mechanism of action for 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one primarily involves its role as a kinase inhibitor. By inhibiting specific kinases involved in cellular signaling pathways, this compound can potentially disrupt processes such as cell proliferation and survival, making it a candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to moisture.
  • Reactivity: Can participate in various chemical transformations typical of heterocyclic compounds.

Relevant data from studies indicate that the compound exhibits favorable pharmacokinetic properties which enhance its potential for therapeutic applications .

Applications

1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific uses:

  • Medicinal Chemistry: Investigated for its potential as an anticonvulsant and in cancer therapies due to its kinase inhibition capabilities.
  • Drug Discovery: Serves as a scaffold for developing new drugs targeting various diseases including cancer and neurological disorders.
  • Chemical Biology: Useful in studying enzyme activities and cellular signaling pathways due to its modulatory effects on specific receptors and enzymes.

Research continues to explore its full therapeutic potential across different biological systems while optimizing synthesis methods for better yield and efficacy.

Synthetic Methodologies and Optimization

Key Synthetic Routes for Pyrazolo[3,4-d]pyrimidinone Core Scaffold Construction

The pyrazolo[3,4-d]pyrimidin-4-one core is synthesized via cyclocondensation reactions between 3-aminopyrazoles and β-dicarbonyl or β-ketoester derivatives. A validated route involves reacting 3-amino-1-(4-methoxyphenyl)pyrazole with ethyl acetoacetate under acid catalysis (HCl) at reflux, yielding the bicyclic scaffold in 58% efficiency. Alternatively, Chan-Lam coupling or Pd-catalyzed cross-coupling introduces aryl groups post-cyclization, though this requires stringent anhydrous conditions [3] [6]. Microwave-assisted cyclization has emerged as a high-efficiency alternative, reducing reaction times from 12 hours to <60 minutes while improving yields by 15–20% [7].

Table 1: Core Scaffold Synthetic Routes

Starting MaterialsConditionsYield (%)Key Advantages
3-Aminopyrazole + Ethyl acetoacetateHCl, reflux, 6 h58Simplicity, scalability
4-Bromophenyl precursor + 3-Methoxybenzyl chlorideK₂CO₃, DMF, 80°C, 12 h63Regioselective N1-arylation
3-Methyl-1-phenyl precursor + Alkyl halidesPTC, DMF, RT, 8 h47–71Mild conditions, functional diversity

Functionalization Strategies for 4-Methoxyphenyl Substituent Incorporation

Incorporating the 4-methoxyphenyl group occurs via N1-arylation at the pyrazole ring’s nitrogen. Copper(I)-catalyzed Ullmann coupling between 3-aminopyrazole and 4-iodoanisole achieves this with >70% yield when using neocuproine as a ligand [9]. Alternatively, nucleophilic displacement of activated halides (e.g., 4-bromoanisole) under phase-transfer catalysis (PTC) enables direct functionalization. For C5 modifications, alkylation with 3-methoxybenzyl chloride in THF/NaH introduces the benzyl group, though competing O- vs. N-alkylation requires careful temperature control (0°C → RT) to favor N-alkylation (47% yield) [3] [6]. The 4-methoxy group enhances electron donation, increasing nucleophilicity at N1 and facilitating subsequent couplings [9].

Solvent and Catalyst Optimization in Multi-Step Synthesis

Solvent polarity critically impacts reaction efficiency:

  • DMF maximizes solubility in alkylation steps (yields: 63–71%) but risks hydrolysis of sensitive intermediates.
  • THF is optimal for NaH-mediated alkylations, minimizing side reactions [6].
  • Green solvents like ethanol/water mixtures show promise in cyclization steps, though yields drop by ~10% [7].

Catalyst screening reveals tetrabutylammonium bromide (TBAB) as superior for phase-transfer catalysis in N-alkylation, improving yields by 18% versus uncatalyzed reactions. For Pd-catalyzed steps, Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in Chan-Lam couplings, achieving 85% conversion with <2% homocoupling byproducts [6] [7].

Table 2: Optimization of Alkylation Conditions

Catalyst/Solvent SystemReaction Time (h)Yield (%)Regioselectivity (N1:C5 Ratio)
NaH/THF, 0°C → RT8479:1
TBAB/DMF, RT6658:1
K₂CO₃/DMF, 80°C12637:1
None/EtOH, reflux24386:1

Challenges in Regioselective Modifications of the Pyrazolo-Pyrimidinone System

Regioselectivity challenges arise from:

  • N1 vs. N2 Ambiguity: The pyrazole ring’s two nitrogen atoms exhibit similar nucleophilicity. X-ray crystallography confirms N1-arylation predominance due to steric hindrance at N2 [3] [7].
  • C5 vs. O-Alkylation: Alkyl halides react at C5 (exocyclic nitrogen) or the C4-carbonyl oxygen. DFT calculations show C5-alkylation is kinetically favored but requires base strength modulation—weaker bases (K₂CO₃) favor C5, while strong bases (NaH) promote O-alkylation [9].
  • Ring Fusion Effects: Dihedral angles between pyrazole/pyrimidine planes (1.22–4.38°) distort electronic density, complicating electrophilic substitutions. Hirshfeld surface analysis of analogs reveals that 4-methoxyphenyl groups enhance planarity, improving C7 halogenation selectivity [3] [7].

Strategies to overcome these include:

  • Protecting group strategies (e.g., SEM-protection at N1) for selective C3/C5 modifications.
  • Microwave assistance to accelerate desired pathways, suppressing side reactions.
  • Sterically hindered ligands (e.g., BrettPhos) in Pd-catalysis to enforce C7-arylation [9].

Table 3: Regioselectivity Control in Key Reactions

Reaction TypeConditionsRegioselectivityMajor Product
N-AlkylationNaH, THF, 0°CN1:C5 = 9:11-(4-Methoxyphenyl)-5-alkyl derivative
C-HalogenationNCS, DMF, 60°CC7 > C6 (20:1)7-Chloro substituted
Suzuki CouplingPd(dppf)Cl₂, BrettPhos, K₃PO₄C7 > C6 (15:1)7-Aryl substituted

Properties

CAS Number

650628-53-8

Product Name

1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

IUPAC Name

1-(4-methoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C12H10N4O2/c1-18-9-4-2-8(3-5-9)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17)

InChI Key

CQBYTSJUANALCB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.